(3E,6E)-3,6-bis[(3-methoxyphenyl)methylidene]piperazine-2,5-dione
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Overview
Description
(3E,6E)-3,6-bis[(3-methoxyphenyl)methylidene]piperazine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a piperazine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,6E)-3,6-bis[(3-methoxyphenyl)methylidene]piperazine-2,5-dione typically involves the condensation of 3-methoxybenzaldehyde with piperazine-2,5-dione under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E,6E)-3,6-bis[(3-methoxyphenyl)methylidene]piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(3E,6E)-3,6-bis[(3-methoxyphenyl)methylidene]piperazine-2,5-dione has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of (3E,6E)-3,6-bis[(3-methoxyphenyl)methylidene]piperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Bromomethyl methyl ether: A compound with a bromomethyl group and a methoxy group.
Uniqueness
(3E,6E)-3,6-bis[(3-methoxyphenyl)methylidene]piperazine-2,5-dione is unique due to its specific structural features, such as the presence of two methoxyphenyl groups and a piperazine-2,5-dione core. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(3E,6E)-3,6-bis[(3-methoxyphenyl)methylidene]piperazine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-25-15-7-3-5-13(9-15)11-17-19(23)22-18(20(24)21-17)12-14-6-4-8-16(10-14)26-2/h3-12H,1-2H3,(H,21,24)(H,22,23)/b17-11+,18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEYAQUJZLQCAS-JYFOCSDGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)NC(=CC3=CC(=CC=C3)OC)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/NC(=O)/C(=C\C3=CC(=CC=C3)OC)/NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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